

Application Note: Carcinine Dihydrochloride in Metabolic Disease Research

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Compound of Interest

Compound Name: Carcinine dihydrochloride

Cat. No.: B550831

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Audience: Researchers, scientists, and drug development professionals.

Introduction Carcinine (β -alanylhistamine), a naturally occurring dipeptide and a metabolite of L-carnosine, is gaining attention in metabolic disease research.^{[1][2]} Available as **carcinine dihydrochloride** for research purposes, this compound exhibits potent antioxidant and anti-glycating properties. Several studies suggest its active role in modulating insulin resistance, dyslipidemia, and fat metabolism.^{[3][4]} This document provides an overview of its application in metabolic disease research, summarizing key findings and providing detailed protocols for relevant experimental investigation.

Mechanism of Action in Metabolic Diseases Carcinine's therapeutic potential in metabolic diseases stems primarily from its ability to counteract the effects of carbonyl stress and advanced glycation end-products (AGEs). AGEs are implicated in the development of diabetic vascular complications.^[1] By scavenging reactive carbonyl species (RCS) and inhibiting the formation of AGEs, carcinine may mitigate chronic inflammation, improve insulin sensitivity, and positively influence glucose and lipid metabolism.^{[3][4][5]} While its direct impact on specific signaling pathways is still under investigation, its effects are consistent with the modulation of pathways central to metabolic regulation, such as insulin signaling and energy sensing.

Quantitative Data Summary

A clinical study investigating the effects of carcinine supplementation in overweight/obese individuals with altered blood glucose patterns demonstrated significant improvements in several metabolic markers.^{[1][3][4]}

Table 1: Effects of Carcinine Supplementation (60 mg/day for 2 months) on Metabolic Parameters

Parameter	Baseline (Time 0)	After Placebo (Time 1)	After Carcinine (Time 2)	P-value (vs. Placebo)
Glycaemia	Reported	Reported	Significantly Reduced	p=0.001[4]
Glycated Haemoglobin (HbA1c)	Reported	Reported	Significantly Reduced	p<0.001[4]
Total Cholesterol	Reported	Reported	Significantly Reduced	p<0.003[4]
Serum Insulin	Reported	Reported	Significantly Reduced	p<0.05[4]
HOMA-IR Index	Reported	Reported	Progressively Reduced	p<0.03[4]
Abdominal Circumference	Reported	Reported	Progressively Reduced	p<0.2[4]
Advanced Glycation End-products (AGEs)	Reported	Not Measured	Significantly Reduced	Statistically Meaningful[4]

Data sourced from a single-blind, sequential placebo, observational trial involving 100 volunteers.[1][3][4]

Experimental Protocols

Protocol 1: In Vivo Evaluation of Carcinine in Human Subjects (Observational Trial)

This protocol is based on the methodology used in a study evaluating the effect of carcinine on glyco-lipidic imbalance.[1][3][4]

1. Study Design:

- A single-blind, sequential placebo, observational trial.

2. Participant Recruitment:

- Inclusion Criteria: Overweight/obese volunteers (BMI between 25 and 34.9 kg/m²) aged 40-85 years with altered blood glucose patterns and unbalanced insulin resistance.[\[1\]](#)[\[4\]](#)

3. Treatment Protocol:

- Phase 1 (Placebo): Administer a placebo capsule three times a day for two months.
- Washout Period: A two-week washout period follows the placebo phase.[\[1\]](#)
- Phase 2 (Carcinine): Administer capsules containing 20 mg of carcinine three times a day (totaling 60 mg/day) for two months.[\[1\]](#)[\[4\]](#)

4. Data Collection & Analysis:

- Time Points: Collect data at baseline (Time 0), after the placebo phase (Time 1), and after the carcinine treatment phase (Time 2).[\[1\]](#)
- Metabolic Parameters: Measure waist circumference, glycaemia, HOMA-IR index, glycated haemoglobin, and total cholesterol.[\[1\]](#)
- AGEs Measurement: Measure Advanced Glycation End-products (AGEs) at Time 0 and Time 2 using an AGE reader.[\[1\]](#)
- Statistical Analysis: Compare the measurements from Time 2 with the placebo period (Time 1) to determine the statistical significance of any changes.

Protocol 2: In Vitro Glucose Uptake Assay

This protocol provides a method to assess the direct effect of **carcinine dihydrochloride** on glucose uptake in a cell line relevant to metabolic disease, such as L6 myotubes or 3T3-L1 adipocytes.

1. Materials:

- **Carcinine dihydrochloride** ($\geq 98\%$ purity)
- Relevant cell line (e.g., 3T3-L1 adipocytes)
- 96-well, black, clear-bottom culture plates
- Glucose-free culture medium
- 2-NBDG (fluorescently-labeled deoxyglucose analog)[6][7]
- Insulin (positive control)
- Cell-Based Assay Buffer (e.g., Krebs-Ringer-Phosphate-HEPES buffer)
- Fluorescence plate reader (Excitation/Emission = 485/535 nm)[7]

2. Procedure:

- **Cell Seeding:** Seed 1×10^4 to 5×10^4 cells per well in a 96-well plate and grow overnight.[7]
- **Serum Starvation:** The next day, replace the medium with serum-free medium and incubate for 2-4 hours to establish quiescence.
- **Pre-incubation:** Wash cells with Cell-Based Assay Buffer. Incubate cells in glucose-free medium for 40-60 minutes.
- **Treatment:** Treat cells with various concentrations of **carcinine dihydrochloride** (e.g., $1 \mu\text{M}$ to 1 mM) or vehicle control. Include a positive control group treated with insulin (e.g., 100 nM).
- **Glucose Uptake:** After 30-60 minutes of treatment, add 2-NBDG to a final concentration of $100\text{-}200 \mu\text{g/ml}$ to each well.[6] Incubate for 10-60 minutes. The optimal time should be determined empirically for the specific cell line.[7]
- **Termination:** Aspirate the supernatant and wash the cells 2-3 times with ice-cold Cell-Based Assay Buffer to remove extracellular 2-NBDG.[7]

- Measurement: Add 100 µl of Cell-Based Assay Buffer to each well.^[7] Immediately measure the fluorescence using a plate reader (Ex/Em = 485/535 nm).^[7]

Protocol 3: In Vitro AMPK Activation Assay (Western Blot)

This protocol determines if **carcinine dihydrochloride** activates the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.^[8]^[9]

1. Materials:

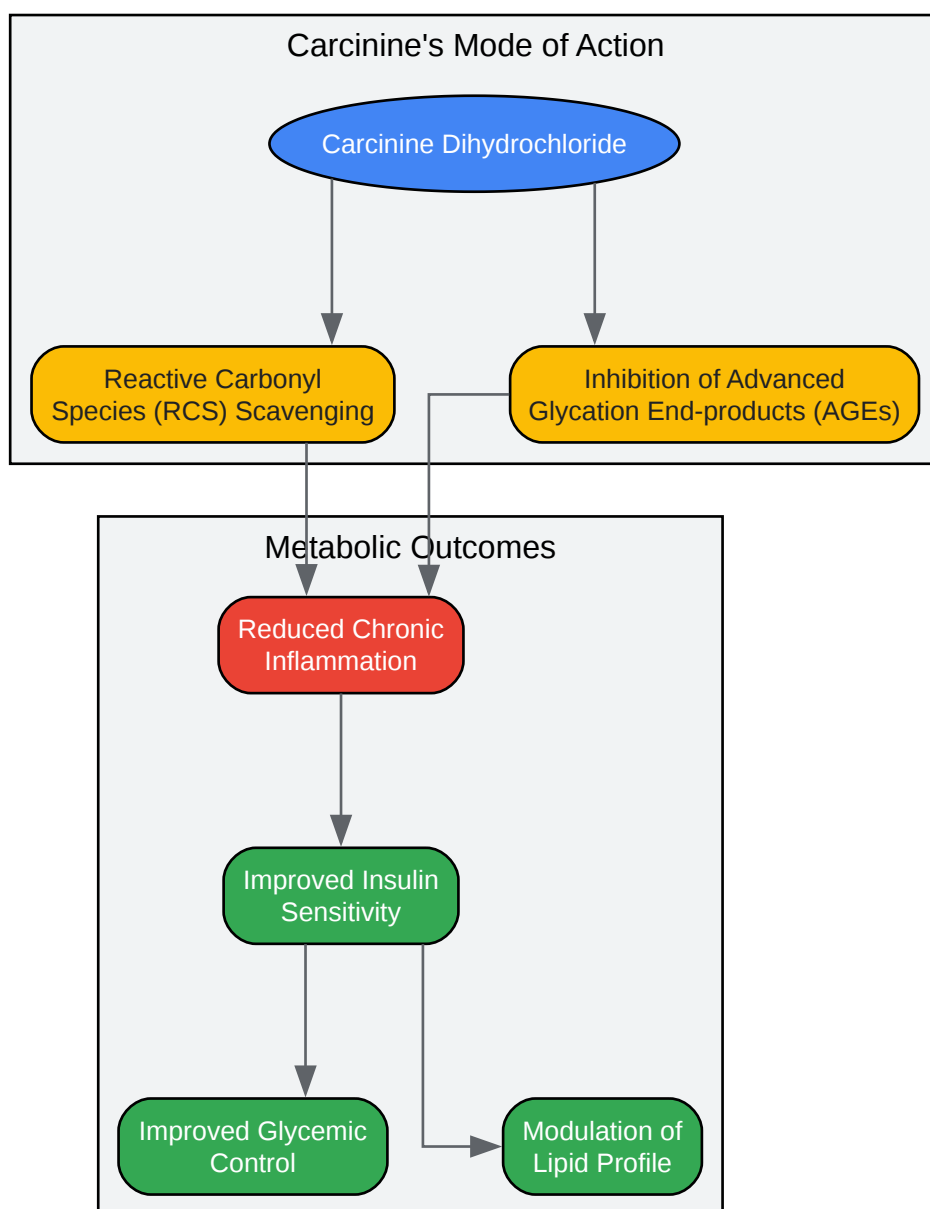
- **Carcinine dihydrochloride**
- Relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes)
- 6-well culture plates
- AICAR (AMPK activator, positive control)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blot equipment and reagents

2. Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of **carcinine dihydrochloride** for a specified time (e.g., 1-24 hours). Include vehicle control and a positive control (e.g., 2 mM AICAR for 1 hour).^[9]

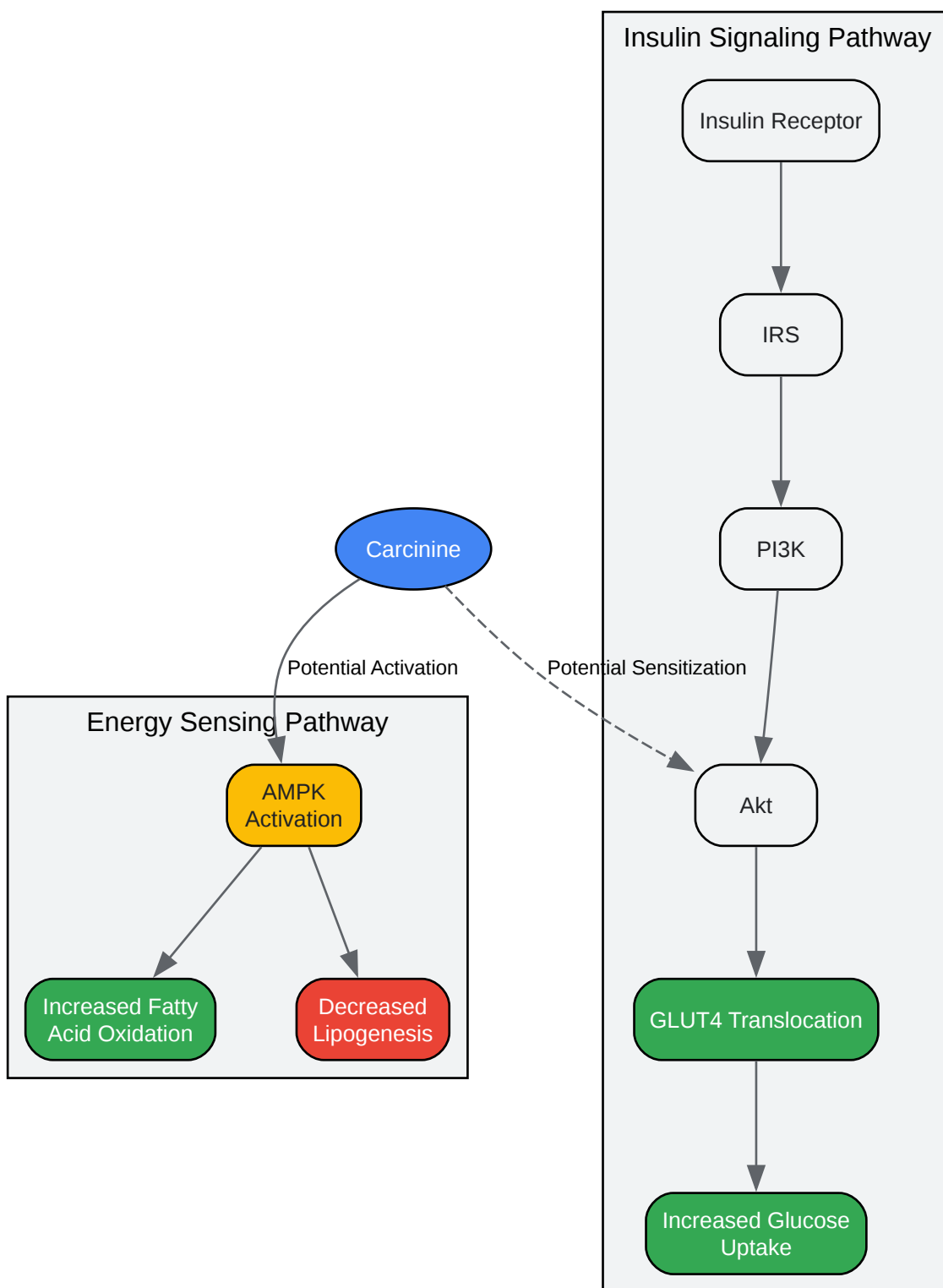
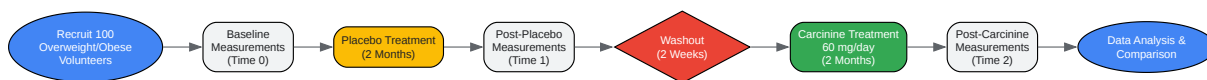
- Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79) overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate.
- Analysis:
 - Strip the membrane and re-probe with antibodies for total AMPKα and total ACC to ensure equal protein loading.
 - Quantify band intensity using densitometry software. Calculate the ratio of phosphorylated protein to total protein to determine the level of AMPK activation.

Visualizations: Pathways and Workflows



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Caption: Proposed mechanism of action for carcinine in metabolic disease.



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